4-(2-cyanoethoxy)benzenesulfonyl Chloride
Overview
Description
4-(2-Cyanoethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C9H8ClNO3S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is substituted with a 2-cyanoethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyanoethoxy)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with 2-cyanoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistent quality and yield. The process may include steps such as distillation, crystallization, and filtration to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyanoethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions of acids or bases can be used to hydrolyze the compound.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
4-(2-Cyanoethoxy)benzenesulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-cyanoethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The cyano group can also participate in reactions, such as reduction to form amines. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: The parent compound without the 2-cyanoethoxy group.
4-(2-Aminoethoxy)benzenesulfonyl chloride: A similar compound where the cyano group is replaced by an amino group.
4-(2-Hydroxyethoxy)benzenesulfonyl chloride: A similar compound where the cyano group is replaced by a hydroxyl group.
Uniqueness
4-(2-Cyanoethoxy)benzenesulfonyl chloride is unique due to the presence of both the sulfonyl chloride and cyanoethoxy groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Properties
IUPAC Name |
4-(2-cyanoethoxy)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(12,13)9-4-2-8(3-5-9)14-7-1-6-11/h2-5H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGOSKGTMMGUEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC#N)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374092 | |
Record name | 4-(2-cyanoethoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362476-05-9 | |
Record name | 4-(2-cyanoethoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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